

Diosmetin-7-Glucoside-y-Cyclodextrin Complex Demonstrates Superior Bioavailability Over Diosmin in Rats

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Compound of Interest		
Compound Name:	Diosmetin	
Cat. No.:	B1670712	Get Quote

A recent study has revealed a dramatic increase in the bioavailability of a novel **diosmetin**-7-glucoside-y-cyclodextrin (DIOSG-CD) inclusion complex compared to the widely used flavonoid, diosmin, in Sprague-Dawley rats. The findings suggest that the DIOSG-CD complex could offer a significantly more efficient method for delivering the therapeutic benefits of **diosmetin**.

The research demonstrated that the area under the curve (AUC), a key indicator of total drug exposure, was approximately 800-fold higher for the DIOSG-CD complex than for diosmin following oral administration.[1][2][3] This substantial difference highlights the enhanced absorption and systemic availability of **diosmetin** when formulated as a γ -cyclodextrin inclusion complex.

Diosmin, a naturally occurring flavonoid found in citrus fruits, is known for its vascular-protective and antioxidant properties.[1][4] However, its therapeutic efficacy is often limited by poor water solubility and low bioavailability. To address these limitations, researchers developed the DIOSG-CD inclusion complex. This formulation not only improves solubility but also appears to facilitate more rapid absorption.

Comparative Pharmacokinetic Data

The study's quantitative data underscores the significant pharmacokinetic advantages of the DIOSG-CD complex over diosmin. The maximum plasma concentration (Cmax) of **diosmetin**





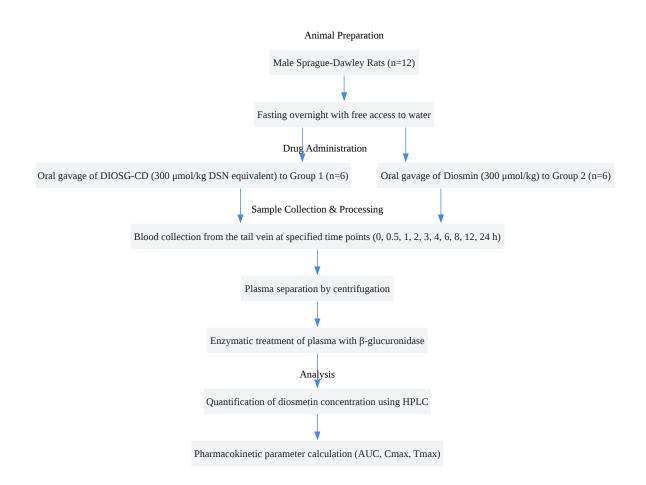
was found to be approximately 400 times higher after administration of the DIOSG-CD complex. Furthermore, the time to reach this peak concentration (Tmax) was 6 hours shorter, indicating a much faster absorption rate for the inclusion complex.

Parameter	Diosmetin-7- Glucoside-y- Cyclodextrin (DIOSG-CD)	Diosmin (DSN)	Fold Increase (DIOSG-CD vs. DSN)
AUC ₀₋₂₄ (μg·h/mL)	22.3 ± 2.6	0.028 ± 0.012	~800
Cmax (µg/mL)	3.9 ± 0.3	0.009 ± 0.002	~400
Tmax (h)	2.0 ± 0.0	8.0 ± 1.2	-
Data represents mean			
± standard error of the			
mean (n=6).			

Experimental Protocol

The comparative bioavailability study was conducted in male Sprague-Dawley rats. The experimental workflow involved the following key steps:





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Experimental workflow for the comparative bioavailability study.



The study utilized a patented method to produce the **diosmetin**-7-glucoside- γ -cyclodextrin inclusion complex by reacting diosmin and naringinase with γ -cyclodextrin. Following administration, blood samples were collected at various time points, and plasma concentrations of **diosmetin** were determined using High-Performance Liquid Chromatography (HPLC) after treatment with β -glucuronidase to measure the total **diosmetin** level.

Mechanism of Enhanced Bioavailability

The enhanced bioavailability of the DIOSG-CD complex is attributed to the improved water solubility and the potential for more efficient enzymatic hydrolysis in the small intestine. Flavonoid rutinosides like diosmin are typically poorly absorbed and require hydrolysis by intestinal microbiota in the colon. In contrast, flavonoid monoglucosides can be hydrolyzed more readily in the small intestine, leading to faster absorption of the aglycone, **diosmetin**. The cyclodextrin inclusion likely facilitates the delivery of **diosmetin**-7-glucoside to the site of absorption in a more soluble form.

In conclusion, the formulation of **diosmetin-**7-glucoside as a y-cyclodextrin inclusion complex presents a highly effective strategy to overcome the inherent bioavailability challenges of diosmin. This novel delivery system holds significant promise for enhancing the therapeutic potential of this valuable flavonoid in various applications.

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